FDI-6 is a small molecule identified as a potent and selective inhibitor of the Forkhead Box M1 (FOXM1) transcription factor []. FOXM1 is often overexpressed in various cancers and plays a crucial role in tumor development, cell proliferation, and resistance to therapy [, , , , ]. FDI-6 has been extensively studied for its potential as an anti-cancer agent in preclinical models, exhibiting promising results in suppressing tumor growth and enhancing the efficacy of existing chemotherapy [, , , , , , , ].
FDI-6 consists of a thieno[2,3-b]pyridine core structure [, ]. Key structural features include a 4-fluorophenyl acetamide substituent at position 2, a 2-thienyl group at position 6, and a trifluoromethyl group at position 4 on the thieno[2,3-b]pyridine scaffold [, ]. These specific structural elements contribute to its binding affinity and selectivity towards FOXM1 [, ].
FDI-6 directly binds to the DNA binding domain (DBD) of FOXM1, preventing its association with target gene promoters and thereby inhibiting its transcriptional activity [, , ]. This inhibition leads to the downregulation of FOXM1 target genes involved in cell cycle progression, DNA damage repair, and other cancer-related processes [, , , , ]. Additionally, FDI-6 has been shown to promote FOXM1 degradation [].
Computational studies suggest that specific interactions, such as pi-sulfur interactions with His287 and halogen bonding with Arg297 within the FOXM1 DBD, play crucial roles in the binding of FDI-6 []. Further investigation into these interactions could facilitate the design of more potent and selective FOXM1 inhibitors.
Triple-negative breast cancer (TNBC): FDI-6 inhibits cell proliferation, migration, and invasion in TNBC cell lines [, , ]. It also enhances the efficacy of doxorubicin in TNBC cells, suggesting its potential as a chemosensitizing agent [].
Lung adenocarcinoma: FDI-6 reduces cell proliferation and suppresses the expression of cell cycle and cell death genes in lung adenocarcinoma cells [].
Ovarian cancer: FDI-6 reduces tumor growth in a xenograft mouse model of ovarian cancer [] and decreases the survival of ovarian cancer cells when combined with inhibitors of compensatory signaling pathways [].
Laryngeal carcinoma: FDI-6 induces apoptosis and inhibits cell proliferation, invasion, and migration in laryngeal carcinoma cells [].
Corneal neovascularization and fibrosis: FDI-6 attenuates corneal neovascularization, inflammation, and fibrosis after alkali burn in rats [].
Renal cell carcinoma (ccRCC): FDI-6 inhibits the growth of ccRCC tumor cells in a 3D tumor replica model [].
Neuroblastoma: FDI-6 exhibits potent anti-cancer activity in high-grade serous ovarian carcinoma cell lines [].
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4